molecular formula C15H15NO2S B11726124 N-benzyl-2-phenylethene-1-sulfonamide

N-benzyl-2-phenylethene-1-sulfonamide

Cat. No.: B11726124
M. Wt: 273.4 g/mol
InChI Key: DGZFDOYMYOFLFI-UHFFFAOYSA-N
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Description

N-Benzyl-2-phenylethene-1-sulfonamide (CAS 13719-49-8) is a synthetic sulfonamide derivative supplied as a high-purity fine chemical for research and development purposes . The compound features a characteristic ethene-sulfonamide scaffold, which is of significant interest in medicinal and organic chemistry for the construction of novel molecules with potential biological activity . Sulfonamides as a class are known to be versatile intermediates in the synthesis of various pharmacologically active compounds . As a building block, this compound can be utilized in various chemical transformations and screening libraries. It is strictly intended for use in laboratory research as a pharmaceutical intermediate or synthetic precursor . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material according to laboratory safety protocols. A Certificate of Analysis (COA) and Safety Data Sheet (SDS) are available upon request .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c17-19(18,12-11-14-7-3-1-4-8-14)16-13-15-9-5-2-6-10-15/h1-12,16H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZFDOYMYOFLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzyl 2 Phenylethene 1 Sulfonamide and Its Analogues

Direct Synthesis of N-benzyl-2-phenylethene-1-sulfonamide

The most direct route to this compound involves the reaction of a pre-formed sulfonyl chloride with benzylamine (B48309). This approach is predicated on the availability of the key intermediate, trans-β-styrenesulfonyl chloride.

The formation of this compound from trans-β-styrenesulfonyl chloride and benzylamine follows the well-established protocol for sulfonamide synthesis. This reaction is a nucleophilic substitution wherein the nitrogen atom of benzylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. Dichloromethane (B109758) is a commonly used solvent for this transformation. Research has also demonstrated the successful synthesis of various N-aryl-styrenesulfonamide derivatives under solvent-free conditions, a method that offers environmental benefits. In such a procedure, the styrenesulfonyl chloride is directly mixed with the amine. The synthesis of biologically active sulfonamides often involves the nucleophilic attack of an amine on a sulfonyl chloride. rsc.org

Multi-step syntheses provide a pathway to the target compound starting from more fundamental precursors like styrene (B11656). A primary strategy involves the initial conversion of styrene to a suitable sulfonic acid or its salt, which is then transformed into the reactive sulfonyl chloride intermediate.

A viable route begins with the sulfonation of styrene to produce 4-vinylbenzenesulfonic acid or its corresponding salt, sodium 4-vinylbenzenesulfonate. This intermediate can then be converted to 4-vinylbenzenesulfonyl chloride (also known as p-styrenesulfonyl chloride) using a chlorinating agent. researchgate.netrsc.org A common method for this conversion is the reaction of sodium 4-vinylbenzenesulfonate with thionyl chloride in the presence of a catalyst like dimethylformamide (DMF). prepchem.com The resulting styrenesulfonyl chloride can then be reacted with benzylamine as described in the previous section.

An alternative approach is the direct chlorosulfonation of styrene or polystyrene with chlorosulfonic acid. rsc.orgacs.orgontosight.ai This reaction proceeds via electrophilic aromatic substitution on the phenyl ring, yielding a polystyrene backbone with sulfonyl chloride functional groups. rsc.orgresearchgate.net While this method is highly effective for modifying polystyrene surfaces and polymers, controlling the specific isomer (ortho, meta, para) and avoiding polymerization can be challenging when targeting a specific small molecule like trans-β-styrenesulfonyl chloride.

General Synthetic Approaches for N-benzyl Sulfonamides

The synthesis of N-benzyl sulfonamides is a cornerstone of medicinal and organic chemistry, with numerous methods developed to facilitate this transformation under various conditions.

The classical and most widely used method for forming N-benzyl sulfonamides is the reaction of a sulfonyl chloride with benzylamine or a benzylamine derivative. This reaction's versatility is enhanced by the wide array of available solvents and bases. Common bases include organic amines like triethylamine and pyridine, as well as inorganic bases such as sodium carbonate. Solvents are typically aprotic, with dichloromethane and diethyl ether being frequent choices.

The table below summarizes various reported conditions for the synthesis of sulfonamides, which are applicable to the formation of N-benzyl sulfonamides.

ReagentsBaseSolventKey FeaturesReference
Sulfonyl chloride, AmineTriethylamineDichloromethaneStandard, widely used conditions for sulfonamide formation. rsc.org
Sulfonyl chloride, AminePyridineNot specifiedClassic method using an organic base.[from previous search result 9]
Styrenesulfonyl chloride, Various aminesNoneSolvent-freeEnvironmentally friendly approach.[from previous search result 1]
Trimetazidine, Sulfonyl chlorideTriethylamineDichloromethaneRapid reaction (30 min) for synthesizing complex derivatives. rsc.org

The predominant mechanism for the reaction between a sulfonyl chloride and a primary amine like benzylamine is a nucleophilic substitution at the sulfur atom. The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a pentacoordinate intermediate.

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group.

Deprotonation: A base, which can be a second molecule of benzylamine or an added base like triethylamine, removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product and the ammonium (B1175870) salt of the base.

Studies on the solvolysis of sulfonyl chlorides, including trans-β-styrenesulfonyl chloride, suggest that the reaction proceeds via an SN2-like mechanism. rsc.org This pathway involves a concerted or near-concerted process where the nucleophile attacks as the leaving group departs, avoiding a discrete, stable intermediate. The reaction can also be subject to general base catalysis, where the base assists in the removal of the proton from the nucleophile as it attacks the sulfonyl center. rsc.org

Synthesis of Closely Related Phenylethene Sulfonamide Derivatives

The synthetic framework for this compound can be readily adapted to produce a wide range of structurally related derivatives. By varying the amine component in the reaction with styrenesulfonyl chloride, a library of novel N-substituted phenylethene sulfonamides can be generated.

For instance, a study detailed the solvent-free synthesis of various novel N-aryl-styrenesulfonamide derivatives by reacting styrenesulfonyl chloride with a variety of substituted anilines. [from previous search result 1] This approach highlights the modularity of the synthesis, allowing for the introduction of diverse electronic and steric features onto the sulfonamide nitrogen.

Furthermore, more complex heterocyclic sulfonamide derivatives have been synthesized through multi-step sequences. For example, new classes of compounds have been created that incorporate a core sulfonamide skeleton fused with other biologically relevant moieties like thiazole (B1198619) rings. ontosight.ai These syntheses often involve initial acetylation of a parent sulfonamide, followed by cyclization and condensation with various aldehydes to build the final complex structure. ontosight.ai Such strategies demonstrate the potential to create highly functionalized derivatives starting from simple sulfonamide precursors.

Synthesis of Alkynyl Sulfonamides and their Analogues

The synthesis of alkynyl sulfonamides serves as a crucial pathway to vinyl sulfonamides like this compound through subsequent reactions. A common and effective method involves the copper-catalyzed alkynylation of sulfonamides. acs.org This reaction typically utilizes a copper(I) salt, such as copper(I) iodide (CuI), to couple a sulfonamide with a haloalkyne, like a 1-bromo-1-alkyne. acs.org The reaction is versatile, accommodating both aliphatic and aromatic sulfonamides and proceeding in good to excellent yields. acs.org

These alkynyl sulfonamides are valuable intermediates. ucl.ac.uk Their reactivity is a subject of interest for expanding the variety of reactions they can undergo, potentially for medical applications. ucl.ac.ukucl.ac.uk For instance, they can participate in 1,3-dipolar cycloaddition reactions with nitrile oxides or nitrones to form novel isoxazoles and 2,3-dihydroisoxazoles, respectively. ucl.ac.ukresearchgate.net While one-pot syntheses of alkynyl sulfonamides have been explored, they have proven to be challenging to scale up. ucl.ac.ukucl.ac.uk

Reactant 1Reactant 2CatalystProductYield
Sulfonamide1-Bromo-1-alkyneCuIN-(1-alkynyl)sulfonamideGood to Excellent

Synthesis of N-substituted Sulfonamides Derived from 2-Amino-1-phenylethane

A direct and widely used method for the synthesis of N-substituted sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. For analogs of this compound, this can be exemplified by the synthesis of N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane. researchgate.netbioline.org.br

In a typical procedure, 2-amino-1-phenylethane is reacted with various aryl sulfonyl chlorides in an aqueous solution of a base, such as sodium carbonate, with controlled pH. researchgate.netbioline.org.br This reaction proceeds to furnish the corresponding N-substituted sulfonamides. researchgate.netbioline.org.br The products are typically isolated after stirring for several hours and subsequent acidification of the reaction mixture. bioline.org.br

AmineSulfonyl ChlorideBaseProduct
2-Amino-1-phenylethaneAryl sulfonyl chlorideNa2CO3N-(2-phenylethyl)arylsulfonamide

Advanced and Novel Synthetic Strategies

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for the preparation of sulfonamides, including one-pot procedures and the use of novel intermediates and reagents.

Exploration of One-Pot Synthesis Techniques for Sulfonamides

From Amine-Derived Sulfonate Salts : A mild and efficient one-pot method involves the reaction of amine-derived sulfonate salts with cyanuric chloride in the presence of triethylamine. This approach generates sulfonamides in good to excellent yields at room temperature and avoids the harsh conditions of traditional methods. organic-chemistry.org

From Thiols : Sulfonamides can be synthesized in one pot from thiols by in situ preparation of sulfonyl chlorides. This is achieved through the oxidation of thiols with N-chlorosuccinimide (NCS) and tetrabutylammonium (B224687) chloride in water, followed by reaction with an amine. organic-chemistry.org

From Carboxylic Acids and Amines : A novel strategy allows for the one-pot synthesis of sulfonamides from aryl carboxylic acids and amines. This copper-catalyzed aromatic decarboxylative halosulfonylation provides an expedient route to sulfonamides from traditional amide coupling partners. acs.org

Iron- and Copper-Catalyzed Aryl C–H Amidation : A one-pot, two-stage synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis. The process involves a regioselective para-iodination of activated arenes followed by a copper(I)-catalyzed N-arylation with primary sulfonamides. thieme-connect.com

Starting MaterialReagentsKey Features
Amine-derived sulfonate saltsCyanuric chloride, triethylamineMild conditions, good to excellent yields
ThiolsNCS, tetrabutylammonium chloride, amineIn situ sulfonyl chloride formation
Aryl carboxylic acids, aminesCopper catalystDecarboxylative halosulfonylation
Activated arenes, primary sulfonamidesIron and copper catalystsC-H amidation

Non-Classical Carbenoid Intermediates in Sulfonamide Synthesis

Mechanistic studies on the reactions of alkynyl sulfonamides have revealed the involvement of novel reactive intermediates. When alkynyl sulfonamides react with lithium acetylides, they can undergo a sequential 1,4- then 1,2-addition/rearrangement to produce enediynes. rsc.orgrsc.org

The key intermediate in this transformation is proposed to be an alkenyl lithium species, which is stabilized by an intramolecular coordination of a sulfonamide oxygen atom to the lithium. rsc.orgrsc.org This species can be considered a vinylidene carbenoid, as the carbon atom bears both an anion (as a vinyllithium) and a leaving group (the sulfonamide). rsc.orgrsc.org This non-classical carbenoid exhibits a unique reactivity profile, where the sulfonamide group acts as a leaving group at an sp² center after deprotonation of the adjacent carbon. rsc.org This intramolecular coordination activates the sulfonamide for nucleophilic attack, leading to rearrangement and formation of the enediyne. rsc.org

N-Alkylation of Sulfonamides with Various Alkylating Agents

The N-alkylation of primary sulfonamides is a fundamental method for introducing substituents on the nitrogen atom. A variety of alkylating agents and catalytic systems have been employed for this purpose:

Using Alcohols : A "borrowing hydrogen" approach enables the N-alkylation of sulfonamides with alcohols. This method often utilizes transition metal catalysts, such as those based on manganese or iron. acs.orgionike.com For instance, a well-defined Mn(I) PNP pincer precatalyst efficiently catalyzes the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols in excellent yields. acs.org An iron(II) chloride/potassium carbonate system has also been shown to be effective for the N-alkylation of sulfonamides with benzylic alcohols. ionike.com

Using Alkyl Halides : The reaction of sulfonamides with alkyl halides is a classical method for N-alkylation. tandfonline.com This can be facilitated by the use of a base or by supporting the sulfonamide on an anion exchange resin, which can lead to high yields of mono-N-alkylated products. tandfonline.com The reaction of aryl- and alkylsulfonamides with 1,2-dibromo-2-phenylethane in the presence of Lewis acids like FeCl₃ or ZnCl₂ represents an efficient route to vicinal halo amines. dnu.dp.ua

Using Trichloroacetimidates : In the absence of additives, sulfonamides can be alkylated with trichloroacetimidates in refluxing toluene. This reaction is particularly effective for unsubstituted sulfonamides. organic-chemistry.org

Alkylating AgentCatalyst/ConditionsScope
AlcoholsMn(I) PNP pincer complexBenzylic and primary aliphatic alcohols
AlcoholsFeCl₂/K₂CO₃Benzylic alcohols
Alkyl HalidesAnion exchange resinVarious alkyl halides
Alkyl HalidesLewis acids (FeCl₃, ZnCl₂)1,2-dibromo-2-phenylethane
TrichloroacetimidatesRefluxing tolueneStable cation precursors

Application of Oxetane (B1205548) and Azetidine (B1206935) Sulfonyl Fluorides in Sulfonamide Synthesis

Oxetane and azetidine sulfonyl fluorides have emerged as versatile reagents in drug discovery for the synthesis of novel sulfonamide derivatives. nih.govacs.org

Oxetane sulfonyl fluorides can react with lithium amides (generated from an amine and n-butyllithium) to produce oxetane sulfonamides. nih.gov This reaction provides access to a previously unknown substitution pattern on oxetanes. nih.gov

Interestingly, oxetane and azetidine sulfonyl fluorides can also undergo an unusual defluorosulfonylation reaction pathway. Under mild thermal conditions, they can generate reactive carbocation intermediates that couple with a broad range of nucleophiles. nih.govacs.org This allows for the synthesis of various oxetane and azetidine derivatives. nih.gov While sulfonyl fluorides typically undergo Sulfur-Fluoride Exchange (SuFEx) reactions to yield S(VI) derivatives like sulfonamides, this alternative pathway expands their synthetic utility. acs.orgthieme.de

Stereoselective Synthesis of Chiral Sulfinyl Compounds as a Related Area

Chiral sulfinyl compounds are of significant importance in asymmetric synthesis, serving as versatile auxiliaries, ligands, and catalysts. acs.orgnih.gov Their application extends to medicinal chemistry where they are recognized as crucial pharmacophores in various drugs. acs.orgnih.gov The synthesis of this compound and its analogues can be conceptually linked to the broader field of stereoselective synthesis of chiral sulfinyl compounds, particularly sulfinamides and sulfoxides. These methods are pivotal for creating compounds with specific three-dimensional arrangements, which is often essential for biological activity.

The primary strategies for preparing enantiomerically enriched or pure sulfinyl derivatives can be broadly categorized. acs.orgnih.gov One major approach is the stereoselective oxidation of a prochiral sulfur atom in sulfenyl compounds. nih.gov Another widely used method involves the conversion of an existing sulfinyl derivative into a different one, which can proceed with the formation of a sulfur-carbon or a sulfur-heteroatom bond. acs.orgnih.gov

A cornerstone in the stereoselective synthesis of chiral sulfinyl compounds is the use of chiral auxiliaries. This approach often involves the preparation of diastereomeric sulfinates, which are esters of sulfinic acid, RS(O)OR'. acs.orgnih.gov These sulfinates are configurationally stable and can be synthesized from achiral starting materials using a chiral alcohol (R'OH). acs.org The resulting diastereomers can then be separated and subsequently converted into a variety of enantiomerically pure sulfinyl compounds, such as sulfoxides. acs.orgnih.gov

One of the most classic and effective methods is the Andersen synthesis, which utilizes a chiral alcohol to introduce stereoselectivity. While initially developed for the synthesis of sulfoxides, the principles are applicable to the broader class of chiral sulfinyl compounds. A variety of chiral alcohols have been successfully employed for the diastereoselective preparation of sulfinates. acs.org

Table 1: Chiral Auxiliaries Used in Diastereoselective Sulfinate Synthesis

Chiral Auxiliary Type Common Application
(-)-Menthol Terpenoid Alcohol Andersen's stereoselective synthesis of sulfoxides. acs.org
Diacetone-D-glucose (DAG) Sugar-derived Alcohol Used as a versatile chiral auxiliary in sulfinate synthesis. acs.org
Cholesterol Steroid Alcohol Employed in the preparation of diastereomeric sulfinates. acs.org

Another important class of chiral sulfinyl compounds is sulfinamides. nih.gov Chiral sulfinamides, particularly tert-butanesulfinamide as introduced by Ellman, have found extensive use as chiral auxiliaries for the asymmetric synthesis of amines. nih.gov The synthesis of sulfinamides can be achieved from sulfonyl chlorides through an in situ reduction process. nih.gov This method provides a broad scope and is relatively easy to perform, making it a valuable tool for accessing these important chiral building blocks. nih.gov

The general approaches to stereoselective synthesis of chiral sulfinyl compounds are summarized below.

Table 2: Overview of Stereoselective Synthesis Methods for Chiral Sulfinyl Compounds

Method Description Key Features
Stereoselective Oxidation Oxidation of prochiral sulfenyl compounds to sulfoxides using a chiral oxidizing agent or catalyst. Allows for the direct introduction of a stereocenter at the sulfur atom. nih.gov
Diastereoselective Sulfinate Synthesis (e.g., Andersen Method) Reaction of a sulfinyl chloride with a chiral alcohol to form diastereomeric sulfinates, followed by separation and nucleophilic substitution. A reliable method for obtaining enantiomerically pure sulfoxides and other derivatives. acs.org
Use of Chiral Sulfinamide Auxiliaries (e.g., Ellman's Auxiliary) Condensation of a chiral sulfinamide with an aldehyde or ketone to form a sulfinylimine, followed by stereoselective addition of a nucleophile and subsequent removal of the auxiliary. Highly effective for the asymmetric synthesis of chiral amines. nih.gov

| Kinetic Resolution | Racemic sulfinyl compounds are resolved through reaction with a chiral reagent that selectively reacts with one enantiomer. | Can provide access to enantiomerically enriched material. |

These methodologies underscore the foundational importance of stereocontrol in the synthesis of complex organosulfur compounds. While the direct stereoselective synthesis of this compound is not detailed in readily available literature, the principles established in the synthesis of related chiral sulfinyl compounds provide a clear roadmap for how such a synthesis could be approached. The ability to control the stereochemistry at the sulfur atom is a critical aspect of modern synthetic organic chemistry.

Chemical Reactivity and Transformation Studies

Reactions of the Phenylethene Moiety

The carbon-carbon double bond in the phenylethene group is susceptible to various addition and cycloaddition reactions, characteristic of electron-deficient alkenes due to the electron-withdrawing nature of the sulfonyl group.

1,3-Dipolar Cycloaddition Reactions (e.g., with Nitrile Oxides, Nitrones)

The electron-deficient double bond of vinyl sulfonamides, such as N-benzyl-2-phenylethene-1-sulfonamide, makes them effective dipolarophiles in 1,3-dipolar cycloaddition reactions. acs.orgnih.gov These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings with high regio- and stereoselectivity. wikipedia.org

When reacting with nitrile oxides , vinyl sulfonamides typically yield isoxazoline derivatives. The regioselectivity of this cycloaddition is governed by the electronic properties of both the dipole and the dipolarophile.

With nitrones , the reaction is expected to produce isoxazolidine rings. The stereochemical outcome of these cycloadditions can be influenced by the substituents on both the nitrone and the vinyl sulfonamide. An efficient intermolecular 1,3-dipolar cycloaddition of various nitrones to pentafluorophenyl vinylsulfonate has been described, leading to stable cycloadducts with high stereo- and regioselectivity. acs.org Subsequent aminolysis allows for the synthesis of functionalized sulfonamides.

Table 1: Hypothetical 1,3-Dipolar Cycloaddition Reactions of this compound

1,3-DipoleReagentProduct ClassPotential Product Structure
Nitrile OxideBenzonitrile oxideIsoxazoline2-benzyl-5-phenyl-3-(phenylsulfonyl)isoxazolidine
NitroneN-benzyl-C-phenylnitroneIsoxazolidine2-benzyl-3-(N-benzylsulfamoyl)-4,5-diphenylisoxazolidine

Addition-Elimination Reactions and Ynol Ether Formation

While specific studies on this compound are not detailed in the provided results, related vinyl sulfones and sulfonamides can participate in addition-elimination sequences. Nucleophilic addition to the β-carbon of the phenylethene moiety, followed by elimination of a suitable leaving group, is a common pathway. Chiral pyrrolidinyl sulfonamides have been shown to promote the conjugate addition–elimination reaction between activated allylic bromides and 1,3-dicarbonyl compounds. rsc.org

The formation of ynol ethers from related sulfonyl compounds has been documented. This transformation typically involves the reaction of an α,β-unsaturated sulfone with a strong base and an alcohol. The mechanism proceeds through an initial nucleophilic addition of the alkoxide, followed by elimination of the sulfonyl group.

Halogenation Reactions (e.g., Bromination of Ethene Linkage)

The double bond of the ethene linkage in styryl sulfonamides is susceptible to halogenation. For instance, bromination would proceed via the electrophilic addition of bromine across the double bond. This reaction is expected to form a dibromo adduct. The stereochemistry of the addition (syn or anti) would depend on the reaction conditions and the mechanism (e.g., formation of a bromonium ion intermediate). In reactions of divinylsilanes with sulfonamides in the presence of N-bromosuccinimide (NBS) in dichloromethane (B109758), products of bromination or bromosulfonamidation are formed. nih.gov

Reactions at the Sulfonamide Nitrogen

The sulfonamide nitrogen atom possesses a lone pair of electrons and an acidic proton, allowing for reactions such as N-alkylation and the formation of N-sulfonyl imines.

N-Alkylation Reactions

The nitrogen atom of the sulfonamide can be alkylated, typically under basic conditions to deprotonate the nitrogen, followed by reaction with an alkylating agent. The N-alkylation of sulfonamides with alcohols can be efficiently performed using copper catalysts through a hydrogen borrowing methodology. ionike.com Manganese-catalyzed N-alkylation of sulfonamides using benzylic and primary aliphatic alcohols has also been demonstrated as an efficient method. acs.org A variety of aryl and alkyl sulfonamides undergo mono-N-alkylation in excellent yields. acs.org

Table 2: General Conditions for N-Alkylation of Sulfonamides

Catalyst SystemAlkylating AgentBaseSolventGeneral Outcome
Cu(OAc)₂Benzyl (B1604629) alcoholK₂CO₃-High yield of N-benzylated sulfonamide
Mn(I) PNP pincer precatalystBenzylic alcohols--Excellent isolated yields of mono-N-alkylated products
FeCl₂Benzylic alcoholsK₂CO₃-Efficient N-alkylation

Source: Adapted from general procedures for sulfonamide N-alkylation. ionike.comacs.orgresearchgate.net

Formation of N-Sulfonyl Imines

N-sulfonyl imines are valuable synthetic intermediates and can be formed from this compound. The most common method involves the condensation of a sulfonamide with an aldehyde. organic-chemistry.orgnih.govnih.gov This reaction is often promoted by a dehydrating agent or a catalyst to drive the equilibrium towards the imine product. nih.gov A green synthetic method involves the straightforward condensation of sulfonamides with aldehydes mediated by neutral Al₂O₃ as a reusable dehydrating agent, producing N-sulfonylimines in high yields. nih.gov

Another approach involves the oxidation of the corresponding N-benzyl sulfonamide. Visible-light, iodine-promoted formation of N-sulfonyl imines from aldehydes and sulfonamides using PhI(OAc)₂ has been developed as a mild and practical alternative. nih.gov

Table 3: Methods for the Synthesis of N-Sulfonyl Imines from Sulfonamides

MethodReagentsConditionsKey Features
CondensationAldehyde, Al₂O₃HeatGreen, catalyst-free, high yield
CondensationAldehyde, Pyrrolidine-Biomimetic, high yield, absence of acids/metals
OxidationAldehyde, PhI(OAc)₂, I₂Visible light or heatMild, operationally simple

Source: Adapted from general procedures for N-sulfonyl imine synthesis. organic-chemistry.orgnih.govnih.gov

Transformation Pathways Leading to Diverse Chemical Structures

The chemical versatility of sulfonamide derivatives, particularly those with unsaturated carbon frameworks like this compound, allows them to serve as precursors to a wide array of complex molecules. Their reactivity is harnessed in various transformation pathways, including novel syntheses of potent antitumor agents, intricate cyclization reactions, and the formation of biologically significant heterocyclic systems.

Enediynes are a class of organic compounds characterized by a structural motif of two triple bonds and one double bond (C=C-C≡C-C≡C). wikipedia.org This unique arrangement, when housed within a nine- or ten-membered ring, forms the "warhead" of several potent antitumor antibiotics. wikipedia.orgnih.gov The mechanism of action for these molecules involves a cycloaromatization reaction, such as the Bergman cyclization, which transforms the enediyne core into a highly reactive benzenoid diradical. wikipedia.orgnih.gov This diradical is capable of cleaving double-stranded DNA, leading to apoptosis in targeted cells. nih.gov

A novel, transition-metal-free synthesis of Z-enediynes has been developed utilizing alkynyl sulfonamides as starting materials. ucl.ac.uk This method involves treating alkynyl sulfonamides with lithiated acetylene derivatives, which yields Z-enediynes along with alkenyl sulfonamide and 1,3-diyne side-products. ucl.ac.uk Mechanistic studies, combining experimental and computational data, have revealed that a non-classical carbenoid intermediate is responsible for the formation of the Z-enediyne and alkenyl sulfonamide products. ucl.ac.uk This pathway expands the knowledge base of sulfonamide chemistry and provides a new route to enediyne manufacturing that avoids often toxic and expensive transition metal catalysts. ucl.ac.uk

The sulfonamide moiety plays a crucial role in the reactivity of these systems. Research has shown that a sulfonamide group attached to the enediyne alkyne termini enhances the rate of thermal Bergman cyclization. For instance, tosylamide-substituted o-diethynylbenzene demonstrates a decomposition rate nearly three times faster than its parent compound. researchgate.net This enhancement in reactivity highlights the potential for sulfonamide-containing enediynes in therapeutic applications where spontaneous cycloaromatization under physiological conditions is desired. researchgate.net

Table 1: Key Transformation Pathways in Enediyne Synthesis

Precursor Reagent Key Intermediate Product Significance
Alkynyl Sulfonamide Lithiated Acetylene Derivative Non-classical Carbenoid Z-Enediyne Transition-metal-free synthesis of antitumor warheads. ucl.ac.uk

Aziridines, three-membered heterocyclic rings containing a nitrogen atom, are valuable synthetic intermediates due to their high ring strain. nih.gov The N-sulfonyl group is frequently used to activate the aziridine ring, facilitating ring-opening reactions with a variety of nucleophiles. nih.govbeilstein-journals.org These reactions are pivotal for constructing more complex nitrogen-containing molecules.

A significant strategy involves the intramolecular ring-opening of aziridines by a pendant sulfamate group, which provides a regioselective and stereospecific route to vicinal diamines. chemrxiv.org This method is effective for both cis and trans disubstituted aziridines and tolerates a range of N-substituents on the sulfamate. chemrxiv.org The reaction proceeds with 6-exo-selectivity, consistently forming six-membered oxathiazinane heterocycles. chemrxiv.org These products can then be opened with various nucleophiles, allowing for the facile creation of C-C, C-O, C-N, and C-S bonds. chemrxiv.org

The activation of the aziridine ring is a critical step. Non-activated aziridines are relatively inert, but they can be activated by forming an aziridinium ion through alkylation or reaction with a Lewis acid. nih.govnih.gov This activation enables subsequent nucleophilic attack at either the C2 or C3 position of the ring, with the regioselectivity being controlled by the substituents on the ring, the choice of electrophile, and the incoming nucleophile. nih.gov Continuous flow methodologies have been developed for the synthesis of N-sulfonyl aziridines from 1,2-amino alcohols and their subsequent ring-opening reactions. organic-chemistry.org This approach enhances safety by avoiding the isolation of potentially hazardous aziridine intermediates and often improves reaction efficiency. organic-chemistry.org

Table 2: Regioselectivity in Aziridine Ring-Opening Reactions

Aziridine Substituent Activating Agent Nucleophile Outcome Reference
Pendant Sulfamate Intramolecular N/A (cyclization) Regioselective formation of 6-membered oxathiazinane chemrxiv.org
N-sulfonyl Lewis Acid Nitriles Ring expansion to imidazolines organic-chemistry.org
N-diphenylphosphinyl Organocuprates Dialkylcuprate 100% regioselective SN2' pathway beilstein-journals.org
2-(γ-keto alkyl) CF3CO2H H2O Attack at the substituted C2 position nih.gov

Coumarins (2H-1-benzopyran-2-ones) are a significant class of heterocyclic compounds widely distributed in nature and possessing a broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. nih.govchemmethod.com The synthesis of coumarin derivatives is an active area of research, with numerous methods developed to access diverse structures. nih.gov

Phenylethene sulfonamide precursors can be utilized in the synthesis of coumarin sulfonamide hybrids. These hybrid molecules merge the pharmacophore of coumarin with that of a sulfonamide, often resulting in compounds with enhanced biological activity, such as enzyme inhibition. nih.govmdpi.com One synthetic route involves the reaction of substituted salicylaldehydes with ethyl 2-sulfamoylacetate under basic conditions to yield 3-sulfamoyl coumarins. nih.gov

Various established reactions are employed for coumarin synthesis, including the Pechmann condensation, Knoevenagel condensation, and Wittig reaction. nih.govchemmethod.com For instance, the Knoevenagel condensation of substituted salicylaldehydes with active methylene compounds is a common and efficient method. nih.gov Green chemistry approaches, such as using deep eutectic solvents that act as both solvent and catalyst, have been developed to improve the environmental footprint of these syntheses. nih.gov The versatility of these synthetic methods allows for the incorporation of sulfonamide functionalities at various positions on the coumarin scaffold, leading to a wide range of derivatives for biological screening. nih.gov

This compound as a Building Block in Organic Synthesis

The structural features of this compound, namely the activated double bond conjugated to a sulfonyl group and the presence of aromatic rings, make it a versatile building block in organic synthesis. The reactivity discussed in the preceding sections illustrates its potential to be transformed into diverse and complex molecular architectures.

The sulfonamide moiety is a key functional group that can direct and activate the molecule for various transformations. As seen in the synthesis of enediynes, the sulfonamide can be part of a larger precursor that, through specific reactions, yields highly complex and biologically potent structures. ucl.ac.uk Similarly, the vinylsulfonamide portion can be a precursor to aziridines, which are themselves versatile intermediates for the synthesis of diamines and other nitrogen-containing heterocycles. chemrxiv.orgorganic-chemistry.org

Furthermore, the phenylethene backbone can be modified to incorporate phenolic hydroxyl groups, paving the way for its use in the synthesis of coumarin systems. The ability to construct coumarin-sulfonamide hybrids opens avenues for creating novel compounds with potential therapeutic applications, such as enzyme inhibitors. nih.govmdpi.com The synthesis of sulfonimidamide-based amino acid building blocks from protected sulfonamides further underscores the utility of the sulfonamide group as a cornerstone for creating novel molecular entities for the pharmaceutical and agrochemical industries. researchgate.net The combination of these reactive features in a single molecule makes this compound a valuable starting material for generating libraries of diverse compounds for drug discovery and materials science.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound "this compound," no publicly available data for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) characterization could be located.

The searches confirmed the existence of the compound, specifically as (E)-N-benzyl-2-phenylethene-1-sulfonamide (CAS Numbers: 1980869-07-5 and 13719-49-8), but did not yield any published research or datasets containing the specific analytical information required to fulfill the article outline.

The strict requirement for scientifically accurate and specific information on "this compound" prevents the use of data from related or analogous compounds. Therefore, without the foundational experimental data, it is not possible to generate the requested detailed article on its spectroscopic characterization.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography and Solid-State Structural Analysis of N-benzyl-2-phenylethene-1-sulfonamide

While a specific crystal structure for this compound is not publicly available, a detailed analysis of closely related sulfonamide derivatives provides significant insights into its likely molecular conformation, geometry, and intermolecular interactions in the solid state. X-ray crystallography studies on analogous compounds, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide and 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, offer a robust framework for understanding the structural characteristics of the target molecule. nsf.govnih.gov

Determination of Molecular Conformation and Geometry

The molecular geometry of this compound is expected to be defined by the spatial arrangement of its constituent phenyl, benzyl (B1604629), and ethene groups around the central sulfonamide core. The sulfur atom of the sulfonamide group typically exhibits a distorted tetrahedral geometry. nih.gov

The 2-phenylethene group is anticipated to adopt a trans (E) configuration, which is generally more stable for disubstituted alkenes, to minimize steric hindrance between the phenyl ring and the sulfonyl group.

Table 1: Selected Bond Lengths from Analogous Sulfonamide Structures

BondN-allyl-N-benzyl-4-methylbenzenesulfonamide (Å) nsf.gov4-methyl-N-(4-methylbenzyl)benzenesulfonamide (Å) nih.gov
S1=O11.4290(18)1.429(2)
S1=O21.4342(18)1.424(2)
S1-N11.636(2)1.608(2)
S1-C11.763(2)1.764(3)
N1-C11 (N-benzyl)1.466(3)-
N1-C8 (N-benzyl)--

Table 2: Selected Bond Angles from Analogous Sulfonamide Structures

AngleN-allyl-N-benzyl-4-methylbenzenesulfonamide (°) nsf.gov4-methyl-N-(4-methylbenzyl)benzenesulfonamide (°) nih.gov
O1-S1-O2--
O1-S1-N1107.46(10)-
O2-S1-N1--
O1-S1-C1--
O2-S1-C1--
N1-S1-C1--

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Crystal Packing)

The crystal packing of this compound will be governed by a network of intermolecular interactions. In the absence of a strong hydrogen bond donor on the sulfonamide nitrogen, weaker C-H···O and C-H···π interactions are expected to play a significant role in the supramolecular assembly.

In the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide, molecules are linked through C-H···N and C-H···π interactions. nsf.gov Similarly, for 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, the crystal packing is characterized by N-H···O hydrogen bonds that form ribbons, which are further linked into a three-dimensional network by C-H···π interactions. nih.gov

For this compound, the presence of two phenyl rings and the ethene bridge provides ample opportunity for various non-covalent interactions. The likely intermolecular interactions include:

C-H···O Hydrogen Bonds: The acidic protons of the benzyl and phenyl rings can interact with the electronegative oxygen atoms of the sulfonyl group of neighboring molecules.

π-π Stacking: The aromatic rings of the benzyl and phenylethene moieties can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

C-H···π Interactions: The protons of one molecule can interact with the π-electron clouds of the aromatic rings of an adjacent molecule.

These interactions collectively dictate the crystal packing, influencing the physical properties of the solid material.

Table 3: Hydrogen Bond Contacts in N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C-H···N----

Structural Insights from Sulfonamide Derivatives

The study of various sulfonamide derivatives provides a broader context for understanding the structural nuances of this compound. The conformation of the sulfonamide group is known to be flexible, and its orientation can be influenced by the nature of the substituents on the nitrogen and sulfur atoms.

The orientation of the aryl substituents relative to the S-N bond is also a critical conformational feature. The observed gauche conformation in N-allyl-N-benzyl-4-methylbenzenesulfonamide and 4-methyl-N-(4-methylbenzyl)benzenesulfonamide indicates that this is a likely low-energy arrangement for N-benzyl sulfonamides in general. nsf.govnih.gov This information allows for the construction of a probable three-dimensional model of this compound, which is essential for understanding its chemical reactivity and potential biological activity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and geometry of molecules. dntb.gov.ua For sulfonamide derivatives, DFT methods like B3LYP combined with basis sets such as 6-31G or 6-311G are commonly employed to optimize the molecular structure and predict spectroscopic and electronic characteristics. sci-hub.senih.govnih.gov

These calculations provide a detailed picture of the molecule's three-dimensional shape, including bond lengths, bond angles, and dihedral angles. nih.gov Key electronic descriptors derived from these computations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity and the potential for intramolecular charge transfer. nih.govnih.govmdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. researchgate.netdergipark.org.tr These maps identify electron-rich (negative potential, typically around electronegative atoms like oxygen and nitrogen) and electron-poor (positive potential, often near hydrogen atoms) regions, which are crucial for understanding intermolecular interactions, including how the molecule might interact with a biological receptor. nih.govresearchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated for Sulfonamide-Related Scaffolds using DFT.
ParameterTypical Calculated ValueSignificance
HOMO Energy-6.0 to -7.0 eVRelates to electron-donating ability
LUMO Energy-1.5 to -2.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE)~4.0 to 5.0 eVIndicates chemical reactivity and stability mdpi.com
Dipole Moment2.0 to 6.0 DebyeMeasures overall polarity of the molecule

Mechanistic Investigations Using Computational Modeling

Computational modeling is a powerful asset for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states and intermediates that are difficult to observe experimentally. mdpi.compeerj.com

While specific mechanistic studies on N-benzyl-2-phenylethene-1-sulfonamide are not extensively documented, computational methods can be applied to explore its synthesis. The formation of vinyl sulfonamides often proceeds through elimination reactions. chemrxiv.orgnih.gov A plausible synthetic route could involve the base-mediated elimination of a leaving group from a precursor like N-benzyl-2-phenyl-2-chloroethane-1-sulfonamide.

Modern synthetic strategies for vinyl sulfonamides often employ novel intermediates designed to make the reaction milder and more efficient. One such strategy involves using an α-selenoether as a stable, masked precursor to the vinyl group. nih.govrsc.org In this approach, the sulfonamide is first functionalized with a 2-(phenylselanyl)ethyl group. This intermediate is stable and can be purified easily.

The subsequent step involves a mild oxidation of the selenium atom, which triggers an elimination reaction to form the desired vinyl sulfonamide. nih.gov Computational modeling can be used to study the electronic structure of this α-selenoether intermediate and to model the oxidation-elimination step. These calculations can reveal the energetics of the process and provide insight into why this pathway is efficient, thereby aiding in the optimization of reaction conditions and the design of new synthetic methodologies.

Molecular Modeling and Docking Simulations

Molecular modeling, particularly docking simulations, is a cornerstone of modern drug discovery, used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. nih.govrjb.ro This provides a structural basis for understanding biological activity and guiding the design of more potent and selective compounds.

The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs that target a wide range of proteins. nih.govnih.gov Molecular docking simulations have been successfully used to study the binding of various sulfonamide-containing molecules to their respective targets. For instance, sulfonamide inhibitors have been docked into the active sites of enzymes like carbonic anhydrase, dihydropteroate (B1496061) synthase (DHPS), and various kinases. nih.govnih.gov

These simulations predict the preferred binding pose of the ligand and identify key non-covalent interactions, such as:

Hydrogen Bonds: The sulfonamide group's -SO2NH- moiety can act as both a hydrogen bond donor (the N-H) and acceptor (the oxygens), often forming critical interactions with amino acid residues in the protein's active site, such as threonine, glutamine, or asparagine. nih.gov

Ionic Interactions: If the sulfonamide nitrogen is deprotonated, it can form ionic bonds with positively charged residues like arginine or coordinate with metal ions (e.g., the zinc ion in carbonic anhydrase). nih.gov

Hydrophobic and π-stacking Interactions: The benzyl (B1604629) and phenylethene groups of this compound can engage in hydrophobic interactions and π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov

The output of a docking study includes a binding score or energy, which estimates the affinity of the ligand for the protein. Lower binding energies typically suggest a more favorable interaction. nih.gov

Table 2: Examples of Molecular Docking Results for Sulfonamide Derivatives Against Various Protein Targets.
Compound TypeProtein TargetBinding Energy (kcal/mol)Key Interacting ResiduesReference
Triazole Benzene (B151609) SulfonamideCarbonic Anhydrase IX (5FL4)-8.1 to -9.2Gln92, Thr200, Asn66, His94, Zn264 nih.gov
4-methyl-N-(2-nitrophenyl) benzenesulfonamide (B165840)Dihydropteroate Synthase (DHPS)-8.1Not Specified nih.gov
N-benzyl hydrazinecarbodithioateCOVID-19 Main Protease (6LU7)-6.0Not Specified nih.govresearchgate.net
Meta-nitro Sulfonamide DerivativePenicillin-Binding Protein 2X (PBP-2X)Comparable to CefuroximeGly664, Val662, Arg426 rjb.ro

The biological activity of a flexible molecule like this compound is highly dependent on the conformation it adopts when binding to its target. Conformational analysis aims to identify the stable, low-energy shapes of a molecule. Computational studies have shown that the sulfonamide bond has distinct conformational properties. psu.edu Unlike the planar peptide bond, the sulfonamide nitrogen is often pyramidal, and the rotational barrier around the S-N bond is lower, affording the molecule greater flexibility. psu.edu

In Silico Screening and Drug Design Methodologies for this compound

In the realm of modern drug discovery, in silico screening and computational drug design have become indispensable tools for the rapid and cost-effective identification and optimization of novel therapeutic agents. These methodologies are particularly valuable for exploring the potential of compounds like this compound. By leveraging computational power, researchers can predict the interactions of this specific sulfonamide derivative with various biological targets, guiding further experimental validation.

Ligand-Based and Structure-Based Approaches

The computational investigation of this compound can be approached through two primary strategies: ligand-based and structure-based drug design.

Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For this compound, this would involve creating a pharmacophore model based on a set of known active molecules that target a specific receptor or enzyme. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target.

For instance, a hypothetical pharmacophore model for a kinase inhibitor might be generated based on known inhibitors. The this compound molecule would then be evaluated for its ability to fit this model. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to correlate the physicochemical properties of a series of related sulfonamides with their biological activity, leading to predictive models for designing more potent analogs. nih.govgardp.org

Structure-Based Drug Design: When the 3D structure of a potential biological target is available (from X-ray crystallography or NMR spectroscopy, for example), structure-based methods can be employed. Molecular docking is a key technique in this approach, where the this compound molecule is computationally placed into the binding site of the target protein. The docking process predicts the preferred binding orientation and affinity of the ligand.

This method allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the sulfonamide and the amino acid residues of the target. For example, docking studies of similar sulfonamide derivatives have been used to investigate their binding modes with enzymes like carbonic anhydrase and various kinases. nih.govnih.govnih.gov

A hypothetical docking study of this compound into the active site of a putative kinase target could yield the results shown in the interactive table below, illustrating the predicted binding energy and key interacting residues.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase A-8.5LYS78, GLU95Hydrogen Bond
Kinase A-8.5LEU130, VAL60Hydrophobic
Protease B-7.2ASP189Salt Bridge
Protease B-7.2TRP215, TYR228Pi-Pi Stacking

This is a hypothetical data table for illustrative purposes.

Virtual Screening for Biological Target Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Conversely, it can also be used to screen a single compound, such as this compound, against a panel of known biological targets to identify potential therapeutic applications. This "reverse docking" or "target fishing" approach can uncover novel mechanisms of action for a compound.

By screening this compound against a database of protein structures, researchers can generate a list of potential targets based on the predicted binding affinities. For instance, given the structural motifs present in the molecule (a sulfonamide group, a benzyl group, and a styryl moiety), it is plausible that it could interact with targets known to bind similar compounds. These may include, but are not limited to, carbonic anhydrases, kinases, and certain G-protein coupled receptors (GPCRs). nih.govresearchgate.net

The results of such a virtual screening campaign can be summarized in a table that ranks potential targets based on their docking scores, providing a prioritized list for experimental validation.

RankPotential Biological TargetDocking ScoreRationale for Interaction
1Carbonic Anhydrase IX-9.2Sulfonamide moiety is a known zinc-binding group in CA inhibitors. nih.govnih.gov
2p38 MAP Kinase-8.8Styryl and benzyl groups can occupy hydrophobic pockets in the ATP-binding site.
35-HT7 Receptor-8.1Aryl sulfonamide scaffold is present in known 5-HT7R antagonists. researchgate.netresearchgate.net
4Bromodomain-containing protein 4 (BRD4)-7.9Aromatic rings can form key interactions in the acetyl-lysine binding pocket. nih.gov

This is a hypothetical data table for illustrative purposes.

These in silico predictions serve as a valuable starting point, significantly narrowing down the experimental work required to elucidate the pharmacological profile of this compound. The integration of these computational methodologies is crucial for accelerating the drug discovery and development process.

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Action Moa

General Principles of Sulfonamide SAR

The sulfonamide functional group is a cornerstone in medicinal chemistry, serving as a critical pharmacophore for a wide range of biological activities, including diuretic, anti-inflammatory, and enzyme inhibitory functions. nih.govopenaccesspub.org The versatility of the sulfonamide core allows for structural modifications that can fine-tune a compound's interaction with specific receptors and enzymes. openaccesspub.org

Key principles governing the SAR of sulfonamides include:

The Sulfonamide Moiety (-SO₂NH₂): This group is essential for many biological activities. It acts as a transition-state analogue, particularly for zinc-containing metalloenzymes like carbonic anhydrase, where the sulfonamide nitrogen coordinates directly with the zinc ion in the active site. acs.org The acidity of the sulfonamide proton can be modulated by substituents on the nitrogen (N1) and the aromatic ring, which in turn affects ionization at physiological pH and cellular uptake. youtube.com

The Aromatic Ring: The benzene (B151609) ring to which the sulfonamide group is attached serves as a scaffold. Substitutions on this ring can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for target enzymes. slideshare.net For antibacterial sulfonamides, a para-amino group (at the N4 position) is crucial for activity as it mimics p-aminobenzoic acid (PABA), allowing it to act as a competitive inhibitor in the bacterial folic acid synthesis pathway. nih.govyoutube.com However, for non-antibacterial applications, this position is often substituted to direct the molecule toward other targets. openaccesspub.org

The N1-Substituent: Substitution on the sulfonamide nitrogen (N1) is a common strategy to modulate activity and pharmacokinetic properties. Mono-substitution can increase activity, whereas di-substitution often leads to inactive compounds. youtube.com The introduction of heterocyclic rings at the N1 position has been a particularly successful strategy for enhancing potency and achieving the optimal pKa for therapeutic activity (typically between 6.6 and 7.4). youtube.comslideshare.net

SAR of N-benzyl-2-phenylethene-1-sulfonamide and its Derivatives in Biological Contexts

This compound belongs to the class of non-antibacterial sulfonamides. Its structure combines a styryl (2-phenylethene) group on the primary benzene ring and a benzyl (B1604629) group on the sulfonamide nitrogen. This unique combination of moieties influences its interaction with various biological targets. The N-benzyl group, in particular, has been shown to dramatically improve binding affinity and functional activity in various phenethylamine-based compounds, a principle that may extend to this sulfonamide scaffold. nih.gov

Structural modifications to the core this compound scaffold can significantly impact its biological activity. Research on related compounds provides insights into how specific changes can modulate enzyme inhibition.

Substitution on the N-benzyl Group: The benzyl group itself is a key feature. In related N-benzyl phenethylamines, substitutions on the benzyl ring, such as methoxy (B1213986) or hydroxyl groups, have been found to dramatically enhance both binding affinity and functional activity at certain receptors. nih.gov This suggests that modifying the electronic and steric properties of the benzyl ring in this compound could fine-tune its inhibitory profile against enzymes like cholinesterases or carbonic anhydrases.

The Styryl Moiety: The presence of a styryl (phenylethene) group has been shown to confer significant anticholinesterase activity in related sulfonamide structures. This modification can enhance the molecule's interaction with the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Substitution on the Primary Phenyl Ring: Modifications on the phenyl ring attached to the sulfonyl group are critical. For instance, in a series of N-(2-phenylethyl)benzenesulfonamide derivatives, the presence of three methyl groups (trimethyl substitution) on the benzene ring resulted in a highly active molecule against AChE. This highlights the importance of steric and electronic factors in the interaction with the enzyme's active site.

Modifications at the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen is a crucial determinant of activity. While the parent compound has a benzyl group, studies on other sulfonamides have shown that replacing or modifying this group alters potency. For example, N-ethyl substitution on certain sulfonamides has been found to decrease their inhibitory potential against cholinesterases, indicating that a bulkier, aromatic group like benzyl may be more favorable for binding.

Enzyme Inhibition Studies and Molecular Mechanisms

This compound and its analogues have been investigated as inhibitors of several key enzymes implicated in various pathological conditions. The sulfonamide core, combined with the specific N-benzyl and styryl substitutions, dictates the potency and selectivity of these interactions.

Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in processes like pH regulation and CO₂ transport. researchgate.net The sulfonamide group is a classic zinc-binding group and a well-established pharmacophore for CA inhibitors. acs.org

The primary mechanism of CA inhibition by sulfonamides involves the deprotonated sulfonamide anion (R-SO₂NH⁻) coordinating directly to the Zn²⁺ ion in the enzyme's active site. This binding displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydration of CO₂. acs.orgmdpi.com The affinity of a sulfonamide inhibitor is influenced by the "tail" of the molecule (the part not directly involved in zinc binding), which can form additional interactions with amino acid residues within the active site cavity. nih.gov Studies on various benzenesulfonamide (B165840) derivatives have shown potent inhibition of human CAII (hCAII), with IC₅₀ and Kᵢ values often in the low nanomolar range, sometimes even surpassing the activity of the standard clinical inhibitor Acetazolamide. nih.gov For example, a series of azobenzene-containing sulfonamides demonstrated strong blocking of hCAII with Kᵢ values ranging from 25 to 65 nM. The specific structure of this compound, with its bulky hydrophobic groups, likely facilitates strong interactions within the hydrophobic regions of the CAII active site, complementing the primary zinc-binding interaction.

Table 1: Inhibition of Carbonic Anhydrase II (hCA II) by Select Sulfonamide Derivatives

Compound ID Description IC₅₀ (nM) Reference
Acetazolamide Standard Inhibitor - nih.gov
Compound 1e Sulfonamide Derivative Lower than Acetazolamide nih.gov
Compound 2b Sulfonamide Derivative Lower than Acetazolamide nih.gov
Compound 3a Sulfonamide Derivative Lower than Acetazolamide nih.gov

| Compound 3b | Sulfonamide Derivative | Lower than Acetazolamide | nih.gov |

Note: Specific IC₅₀ values were not provided in the source material, only a comparison to the standard.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibiting these enzymes is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. nih.gov Sulfonamide derivatives have emerged as a promising class of cholinesterase inhibitors. nih.gov

The inhibitory activity of sulfonamide derivatives against AChE and BChE is highly dependent on their specific structural features. The introduction of a styryl arm onto a sulfonamide scaffold has been shown to result in significant anticholinesterase activity. Similarly, studies on N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane demonstrated that these molecules are effective inhibitors of both AChE and BChE. The potency is influenced by the substitution pattern on the aryl sulfonyl group. For example, N-(2-phenylethyl)-2,4,6-trimethylbenzenesulfonamide was found to be a particularly effective AChE inhibitor. In contrast, other derivatives have shown selective or potent inhibition of BChE. mdpi.com The N-benzyl and 2-phenylethene moieties of the target compound likely contribute to binding within the active site gorge of the cholinesterase enzymes, potentially interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).

Table 2: Cholinesterase Inhibition by Select Sulfonamide Derivatives

Compound Target Enzyme IC₅₀ (µM) Reference Standard Reference IC₅₀ (µM)
Compound 3c * AChE 82.93 ± 0.15 Eserine 0.04 ± 0.0001
Compound 3d BChE 45.65 ± 0.48 Eserine 0.85 ± 0.00
Compound 5k BChE 4.33 Rivastigmine ~39
Compound 5j § BChE 6.57 Rivastigmine ~39

| Compound 5c ‖ | BChE | 8.52 | Rivastigmine | ~39 |

*N-(2-phenylethyl)-2,4,6-trimethylbenzenesulfonamide †Structure not specified in source ‡Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate §Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate ‖Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl}carbamate

Lipoxygenases (LOX) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. nih.govnih.gov The benzenesulfonamide scaffold has been identified as possessing efficient 5-lipoxygenase (5-LO) inhibitory properties.

Research into sulfonamide derivatives has revealed compounds with good to moderate lipoxygenase inhibitory activity. For instance, a study on N- and O-alkylation products of 4-(toluene-4-sulfonylamino)-benzoic acids found that several compounds showed good LOX inhibition, with IC₅₀ values as low as 15.8 µM. nih.gov The study noted that N-alkylated products were generally more active against the enzyme than O-alkylated ones. nih.gov This suggests that the N-benzyl group in this compound could play a positive role in its interaction with lipoxygenase. However, other studies on sulfonamides derived from 2-amino-1-phenylethane found them to be less potent against LOX compared to their activity against cholinesterases. This indicates that while the sulfonamide scaffold is amenable to LOX inhibition, the specific substitutions are critical for achieving high potency.

Table 3: Lipoxygenase (LOX) Inhibition by Select Sulfonamide Derivatives

Compound ID Description IC₅₀ (µmol)
Compound 4m N- and O-alkylation product of 4-(toluene-4-sulfonylamino)-benzoic acid 15.8 ± 0.57
Compound 4g N- and O-alkylation product of 4-(toluene-4-sulfonylamino)-benzoic acid 53.4 ± 0.59
Compound 4e N- and O-alkylation product of 4-(toluene-4-sulfonylamino)-benzoic acid 69.2 ± 0.63
Compound 4f N- and O-alkylation product of 4-(toluene-4-sulfonylamino)-benzoic acid 78.5 ± 0.69

| Compound 4j | N- and O-alkylation product of 4-(toluene-4-sulfonylamino)-benzoic acid | 91.7 ± 0.61 |

An article on the chemical compound “this compound” focusing on its structure-activity relationship and molecular and cellular mechanisms of action cannot be generated as requested. Extensive searches for scientific literature and data pertaining to this specific compound and its activity across the outlined biological targets did not yield any relevant results.

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Exploration of N Benzyl 2 Phenylethene 1 Sulfonamide Derivatives and Analogues

Systematic Modification of N-substituent

The N-benzyl group of N-benzyl-2-phenylethene-1-sulfonamide is a key site for systematic modification to explore structure-activity relationships. The synthesis of N-substituted sulfonamides is often achieved through the coupling of a sulfonyl chloride with a primary or secondary amine. nih.govnih.gov This straightforward synthetic route allows for the introduction of a wide array of substituents on the nitrogen atom.

The nature of the N-substituent can significantly influence the biological and chemical characteristics of the sulfonamide. Modifications can range from simple alkyl and aryl groups to more complex heterocyclic moieties. The strategic placement of different substituents on the N-benzyl ring can also be used to fine-tune the electronic and steric properties of the molecule. researchgate.net

Table 1: Examples of N-Substituent Modifications in Sulfonamides

Base Structure N-Substituent Resulting Compound Class Reference
Naphthalene-1-sulfonyl chloride Various primary amines 5-(dimethylamino)N-substituted naphthalene-1-sulfonamides nih.gov
Dansyl chloride Series of aromatic amines N-substituted sulfonamides nih.govnih.gov
Sulfonyl chloride Primary and secondary amines General N-substituted sulfonamides nih.gov

Modifications on the Phenyl and Ethene Moieties

The 2-phenylethene portion of the molecule offers multiple avenues for structural diversification. Modifications can be made to the phenyl ring and the ethene linker to alter the compound's shape, size, and electronic properties.

Phenyl Ring Modifications:

The phenyl group is a common site for bioisosteric replacement, where it is substituted with other cyclic structures to improve properties like metabolic stability or to introduce new interactions with biological targets. cambridgemedchemconsulting.com Aromatic rings, such as the phenyl group, are often susceptible to metabolic oxidation. cambridgemedchemconsulting.com Replacing the phenyl ring with other aromatic or non-aromatic rings can mitigate this.

Common bioisosteric replacements for a phenyl ring include:

Heteroaromatic rings: Pyridyl, thiophene, furan, thiazole (B1198619), and pyrazole rings have been successfully used as phenyl bioisosteres. cambridgemedchemconsulting.com For example, replacing a phenyl ring with a pyridyl group can alter the molecule's lipophilicity and potential for hydrogen bonding. cambridgemedchemconsulting.com

Alicyclic rings: A cyclohexyl ring can be a conservative replacement for a phenyl ring when the primary interaction is hydrophobic. cambridgemedchemconsulting.com

Fluorinated phenyl rings: The introduction of fluorine atoms, such as in a 4-fluorophenyl group, can block sites of metabolism. cambridgemedchemconsulting.com

Ethene Linker Modifications:

Table 2: Bioisosteric Replacements for the Phenyl Moiety

Original Moiety Bioisosteric Replacement Potential Advantage Reference
Phenyl Pyridyl Altered lipophilicity and hydrogen bonding cambridgemedchemconsulting.com
Phenyl Cyclohexyl Increased metabolic stability (for hydrophobic interactions) cambridgemedchemconsulting.com
Phenyl 4-Fluorophenyl Blocked site of metabolism cambridgemedchemconsulting.com
Phenyl Thiophene, Furan, Thiazole, Pyrazole Modulation of electronic properties and metabolic stability cambridgemedchemconsulting.com

Heterocyclic Analogues of N-benzyl Sulfonamides

Replacing the benzyl (B1604629) group with various heterocyclic rings is a common strategy to explore new chemical space and modulate biological activity. Sulfonamides containing heterocyclic moieties have been investigated for a wide range of applications. farmaciajournal.com The synthesis of these analogues typically involves the reaction of a heterocyclic amine with a suitable sulfonyl chloride or vice-versa. farmaciajournal.com

A new series of N-substituted sulfonamide derivatives of the thiadiazole ring, for example, has been synthesized and characterized. farmaciajournal.com Such heterocyclic sulfonamides are of interest due to their potential to coordinate with metal ions, which may lead to a range of biological activities. farmaciajournal.com The introduction of heterocyclic rings can also serve as a method for creating N-heterocyclic sulfonamides with specific therapeutic applications.

Bioisosteric Replacements, Including N-Acylsulfonamides

Bioisosterism is a key strategy in medicinal chemistry to optimize drug-like properties. drughunter.com The sulfonamide group itself can be considered a bioisostere of a carboxylic acid, offering advantages such as increased lipophilicity and metabolic stability. drughunter.com

A significant modification of the sulfonamide moiety is the introduction of an acyl group to form an N-acylsulfonamide. This functional group is a feature of several biologically active molecules and is often used as a carboxylic acid bioisostere. The replacement of a carboxylic acid with an N-acylsulfonamide has led to improved derivatives in several reported cases.

The N-acylsulfonamide moiety offers multiple points for structural diversification. acs.org Furthermore, the carbonyl moiety within the N-acylsulfonamide can be replaced with other groups, such as an oxetane (B1205548) or a 5-membered heterocycle, to further modulate the physicochemical properties of the molecule. acs.org A structure-property relationship study based on matched molecular pairs, where the N-acylsulfonamide moiety is replaced with a series of bioisosteres, can provide valuable data on changes in acidity, permeability, lipophilicity, and solubility. acs.org

Table 3: Comparison of Carboxylic Acid and Sulfonamide Properties

Property Carboxylic Acid Sulfonamide Reference
Acidity (pKa) ~4–5 ~9–10 drughunter.com
Lipophilicity Generally lower Generally higher drughunter.com
Metabolic Stability Prone to glucuronidation More resistant to glucuronidation drughunter.com

Application of Derivatives in Specific Research Areas (e.g., Enediynes)

The structural motifs present in this compound and its derivatives suggest potential applications in specialized areas of chemical synthesis. One such area is the synthesis of enediynes, a class of compounds known for their potent antitumor and antibiotic activities. nih.gov

A novel synthesis of Z-enediynes has been reported starting from alkynyl sulfonamides. ucl.ac.uk This suggests that sulfonamide derivatives can be valuable precursors in the construction of the enediyne core. While not directly involving this compound, this research highlights the potential utility of the sulfonamide functional group in this complex area of synthesis.

Furthermore, the synthesis of an enediyne-sulfonamide has been reported, and its thermal cyclization via the Bergman cyclization was studied. researchgate.net It was noted that the sulfonamide moiety can enhance the reactivity of the enediyne for this thermal cyclization. researchgate.net This finding suggests that incorporating a sulfonamide group, such as that in this compound derivatives, could be a strategic approach in the design and synthesis of novel enediyne compounds. The vinylsulfonamide portion of the parent molecule could potentially be elaborated into an enediyne structure.

Future Directions and Emerging Research Avenues

Design and Synthesis of Advanced N-benzyl-2-phenylethene-1-sulfonamide Derivatives with Tailored Bioactivity

The synthesis of advanced derivatives of this compound is a primary focus for enhancing therapeutic potential. The most common method for creating the core sulfonamide linkage involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. researchgate.net Researchers are now employing more sophisticated strategies to create libraries of compounds with diverse functionalities and tailored biological activities.

Key synthetic approaches include:

Classic and Parallel Synthesis: Both classic and parallel synthesis strategies are utilized to generate series of derivatives for screening. researchgate.net For instance, a library of 44 indolyl sulfonamides was synthesized to investigate their activity against pancreatic cancer cell lines. nih.gov

Multi-step Synthesis: Complex derivatives are often constructed through multi-step reaction sequences. One such pathway involves protecting an initial amine, reacting it with an appropriate benzenesulfonyl chloride, and then deprotecting it to yield the final sulfonamide side chain, which can then be linked to a core heterocyclic structure. nih.gov Another method involves reacting a substituted nitrobenzene (B124822) with a nitrogen-containing heterocycle, reducing the nitro group, and then performing reductive amination and sulfonamidation. google.com

Bioisosteric Replacement: To overcome metabolic issues such as high clearance, bioisosteric replacements are employed. For example, a geminal dimethyl group can be replaced with a geminal difluoro group to improve the metabolic profile of a compound. researchgate.net

These synthetic efforts are aimed at optimizing various properties, including potency, solubility, and pharmacological characteristics, to develop compounds with precisely tailored bioactivity for specific therapeutic targets. nih.gov

In-Depth Mechanistic Elucidation Using Integrated Experimental and Computational Approaches

To fully understand and optimize the therapeutic action of this compound derivatives, researchers are increasingly integrating experimental assays with computational modeling. nih.gov This hybrid approach accelerates the engineering of proteins and small molecules by providing deeper insights into their mechanisms of action. nih.gov

Computational Methods:

Density Functional Theory (DFT): DFT is a computational method used to simulate the electronic structure of organic compounds. nih.gov It allows for the determination of geometrical properties like bond lengths and angles, as well as the calculation of HOMO-LUMO energies and charge distribution. nih.gov These calculations help in understanding molecular reactivity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. nih.gov Docking studies are used to understand the binding interactions between sulfonamide derivatives and their biological targets, such as EGFR tyrosine kinase, SARS-CoV-2 main protease, and various cholinesterases. nih.govmdpi.commdpi.com The results can reveal crucial hydrogen bonds and other interactions that are key to the compound's inhibitory activity. mdpi.com

Experimental Validation:

Spectroscopic Analysis: Synthesized compounds are characterized using methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to confirm their structures. mdpi.comresearchgate.net

Enzyme Inhibition Assays: The biological activity of the derivatives is quantified through in vitro enzyme inhibition assays, which determine values such as the half-maximal inhibitory concentration (IC₅₀). researchgate.netnih.gov

By combining computational predictions with experimental data, a more complete picture of the structure-activity relationship (SAR) emerges, guiding the design of more effective molecules. nih.gov

Investigation of Novel Biological Targets and Therapeutic Potential

Research into this compound and related sulfonamide structures has identified a wide range of biological targets, indicating their potential for treating a variety of diseases. researchgate.net The sulfonamide motif can act as a bioisostere of carboxylic acids, which enhances its versatility in drug design. researchgate.net

Initial studies have revealed inhibitory activity against several key targets:

Cancer: Derivatives have been developed as potent inhibitors of several targets implicated in cancer. This includes Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that stabilizes oncogenic proteins. nih.gov Other targets include V600E-mutated BRAF (V600EBRAF), a kinase involved in melanoma, and EGFR tyrosine kinase, which is responsible for cancer cell proliferation. nih.govnih.gov Indolyl sulfonamides have also shown selective activity toward pancreatic cancer cell lines. nih.gov

Neurodegenerative Diseases: The sulfonamide scaffold is being explored for the treatment of Alzheimer's disease. nih.gov Derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov Other related compounds have shown inhibitory activity against monoamine oxidase (MAO-A and MAO-B) and butyrylcholinesterase (BChE), which are relevant targets for depression and neurodegenerative disorders. mdpi.comresearchgate.net

Autoimmune Diseases: Certain N-benzyl-N-arylsulfonamide derivatives have been found to specifically bind to and inhibit the Kv1.3 potassium channel, which is involved in the abnormal activation of T lymphocytes in autoimmune diseases. google.com

Infectious Diseases: The sulfonamide functional group is the basis for many antibacterial drugs. researchgate.netnih.gov Newer derivatives have been synthesized and tested against various pathogenic bacteria and fungal strains, showing promise as novel antimicrobial agents. researchgate.netrsc.org

The diverse range of targets highlights the therapeutic versatility of this class of compounds.

Compound ClassBiological TargetTherapeutic PotentialReported Activity (IC₅₀)Source
Optimized SulfonamideUSP7Cancer90 nM (full-length enzyme) nih.gov
N-benzyl piperidine (B6355638) derivative (d5)HDAC / AChEAlzheimer's Disease0.17 µM / 6.89 µM nih.gov
N-benzyl piperidine derivative (d10)HDAC / AChEAlzheimer's Disease0.45 µM / 3.22 µM nih.gov
Benzimidazole-linked Sulfonamide (12l)V600EBRAFCancer (Melanoma)0.49 µM nih.gov
Dihydroisoquinoline-carboxamide (2d)MAO-ADepression1.38 µM mdpi.com
2-amino-1-phenylethane Sulfonamide (3d)BChENeurodegenerative Disease45.65 µM researchgate.net

Development of this compound as a Versatile Synthetic Tool

Beyond its role in medicinal chemistry, the sulfonamide functional group present in this compound is a valuable and versatile tool in organic synthesis. researchgate.net The unique chemical properties of this motif allow it to function in several distinct capacities.

Activating Group: The strong electron-withdrawing nature of the sulfonyl group can activate adjacent positions on a molecule. It stabilizes an α-carbanion, making the α-protons acidic and susceptible to deprotonation, which facilitates the formation of new carbon-carbon bonds. researchgate.net

Protecting Group: The sulfonamide group is frequently used as a protecting group for amines. Its stability under a wide range of reaction conditions makes it a reliable choice for protecting sensitive amine functionalities during complex synthetic sequences. researchgate.net

Leaving Group: Under specific reaction conditions, the sulfonamide moiety can act as an effective leaving group, enabling nucleophilic substitution reactions. researchgate.net

Molecular Scaffold: The defined geometry and chemical properties of the sulfonamide linkage make it an excellent scaffold for building complex molecular architectures. researchgate.net

The multifaceted chemical nature of the sulfonamide group ensures its continued importance as a functional tool for synthetic chemists, enabling the construction of complex molecules beyond its direct application in drug development. researchgate.net

Strategies for Improving Selectivity and Potency Through Structure-Guided Design

A key strategy for enhancing the efficacy of this compound derivatives is structure-guided design. This approach relies on detailed knowledge of the three-dimensional structure of the biological target, often obtained through X-ray crystallography. nih.gov By visualizing how a compound binds to its target, researchers can make rational modifications to improve its potency and selectivity.

A notable example of this strategy was the development of a highly potent and selective inhibitor of USP7. nih.gov The process began by solving the high-resolution crystal structure of an initial sulfonamide inhibitor bound to the USP7 active site. This structure revealed key interactions:

Several heteroatoms on the inhibitor formed hydrogen bonds with the protein.

A phenyl ring was buried in a hydrophobic pocket. nih.gov

This detailed structural information enabled a rapid and focused optimization effort. By modifying the parent compound to enhance these specific interactions, researchers developed a new derivative, XL188, with a 100-fold improvement in biochemical inhibition compared to the original compound. nih.gov The potency was confirmed with an IC₅₀ value of 90 nM against the full-length enzyme and a dissociation constant (K D) of 104 nM. nih.gov This success demonstrates the power of structure-guided design to accelerate the development of optimized inhibitors, providing a clear path for improving the selectivity and potency of future this compound derivatives. nih.gov

Q & A

Q. How to evaluate the pharmacokinetic (PK) profile of this compound derivatives?

  • Methodological Answer : Use in vitro models (e.g., Caco-2 cells for permeability, liver microsomes for metabolic stability). In vivo PK studies in rodents can quantify bioavailability and half-life. LC-MS/MS is preferred for sensitive quantification in plasma .

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